molecular formula C6H3Cl2F2NO B12963011 2,4-Dichloro-6-(difluoromethoxy)pyridine

2,4-Dichloro-6-(difluoromethoxy)pyridine

Cat. No.: B12963011
M. Wt: 213.99 g/mol
InChI Key: APXQDNNJADNSJE-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Pyridine Derivatives

Halogenated pyridines have played a pivotal role in organic synthesis since the mid-20th century, particularly in the development of herbicides, insecticides, and pharmaceutical precursors. The introduction of chlorine atoms onto the pyridine ring emerged as a key strategy to improve metabolic stability and bioactivity in agrochemicals. For example, chloropyridines such as 2,4-dichloropyridine and its derivatives became foundational building blocks for compounds like chlorpyrifos, a widely used organophosphate insecticide.

The synthesis of halogenated pyridines often involves nucleophilic aromatic substitution or direct chlorination using reagents such as phosphorus oxychloride (POCl₃). A notable example is the preparation of 4,6-dichloropyrimidine, where POCl₃ facilitates the replacement of hydroxyl groups with chlorine atoms under controlled conditions. While this method is effective for pyrimidines, analogous approaches have been adapted for pyridines, albeit with adjustments to account for differences in ring reactivity. The development of regioselective chlorination techniques in the 1990s further expanded the accessibility of polysubstituted pyridines, enabling precise control over substitution patterns.

Table 1: Comparative Analysis of Halogenated Pyridine Derivatives

Compound Name Molecular Formula CAS Number Key Substituents
2,4-Dichloro-6-(difluoromethoxy)pyridine C₆H₃Cl₂F₂NO 1805252-95-2 2-Cl, 4-Cl, 6-OCHF₂
2-Chloro-4-difluoromethoxy-pyridine C₆H₄ClF₂NO 1206978-15-5 2-Cl, 4-OCHF₂
4,6-Dichloropyrimidine C₄H₂Cl₂N₂ 1194-21-4 4-Cl, 6-Cl

The structural evolution of halogenated pyridines reflects a balance between synthetic feasibility and functional efficacy. Early efforts focused on mono- and dichlorinated derivatives, but the incorporation of fluorine-containing groups, such as trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂), marked a significant advancement in the 2000s. These modifications addressed limitations associated with excessive hydrophobicity or metabolic instability in earlier compounds.

Significance of Difluoromethoxy Substituents in Heterocyclic Chemistry

The difluoromethoxy group (-OCHF₂) has emerged as a critical substituent in modern heterocyclic chemistry due to its unique electronic and steric properties. Unlike traditional methoxy groups (-OCH₃), the replacement of two hydrogen atoms with fluorine atoms introduces strong electron-withdrawing effects, which polarize the aromatic ring and enhance resistance to oxidative degradation. This substituent also improves lipid solubility, facilitating membrane permeability in bioactive molecules.

In the context of 2,4-Dichloro-6-(difluoromethoxy)pyridine, the -OCHF₂ group at the 6-position synergizes with the chlorine atoms at the 2- and 4-positions to create a electron-deficient aromatic system. This electronic profile favors reactions such as Suzuki-Miyaura coupling or nucleophilic displacement, enabling the synthesis of complex derivatives for structure-activity relationship (SAR) studies. For instance, the difluoromethoxy group’s ability to stabilize negative charge through inductive effects makes it amenable to further functionalization via deprotonation or alkylation.

Synthetic Challenges and Innovations
Introducing the difluoromethoxy group onto pyridine rings requires specialized reagents and conditions. One common approach involves the reaction of hydroxylated pyridines with difluoromethylating agents such as sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions. However, competing side reactions, such as over-fluorination or ring decomposition, necessitate precise temperature and pH control. Advances in flow chemistry have recently improved the scalability of such reactions, enabling the production of gram-scale quantities with minimal byproducts.

The strategic placement of the difluoromethoxy group also influences crystalline packing and intermolecular interactions. X-ray diffraction studies of related compounds, such as 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine, reveal that fluorine atoms participate in weak C–F···H–C hydrogen bonds, which can affect solubility and melting points. These insights guide the design of pyridine-based ligands or catalysts with tailored physical properties.

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H

InChI Key

APXQDNNJADNSJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OC(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)pyridine typically involves the introduction of chlorine and difluoromethoxy groups to the pyridine ring. One common method involves the reaction of 2,4-dichloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of 2,4-Dichloro-6-(difluoromethoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key structural analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,4-Dichloro-6-(difluoromethoxy)pyridine C₆H₃Cl₂F₂NO 242.01* 2-Cl, 4-Cl, 6-OCHF₂ High lipophilicity, moderate reactivity
2,4-Dichloro-6-(trichloromethyl)pyridine C₆H₂Cl₅N 283.26 2-Cl, 4-Cl, 6-CCl₃ Highly reactive, toxic (GHS Category 2)
Penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine) C₉H₅Cl₅NO₂ 394.31 2-OCH₃, 4-OCH₃, 6-CCl₃ Anticancer activity, low oral bioavailability (2%)
2,4-Dichloro-6-(4-methoxyphenyl)pyridine C₁₂H₉Cl₂NO 254.11 2-Cl, 4-Cl, 6-(4-OCH₃-C₆H₄) Steric hindrance limits reactivity
4-(Difluoromethyl)-3-fluoro-2-methoxy-6-(trifluoromethoxy)pyridine C₈H₅F₆NO₂ 261.12 2-OCH₃, 4-CF₂H, 6-OCF₃ Enhanced metabolic stability, high electronegativity

*Calculated based on atomic masses.

Research Findings and Implications

Synthetic Flexibility : The difluoromethoxy group in 2,4-Dichloro-6-(difluoromethoxy)pyridine offers a versatile handle for introducing diverse functionalities, as seen in patent-derived synthetic routes for morpholine derivatives .

Metabolic Stability : Fluorinated substituents (e.g., -OCHF₂, -CF₃) reduce susceptibility to cytochrome P450 metabolism compared to chlorinated analogs, enhancing drug candidate viability .

Toxicity Trade-offs : While trichloromethyl groups enhance reactivity, they also increase toxicity, underscoring the advantage of difluoromethoxy in balancing reactivity and safety .

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